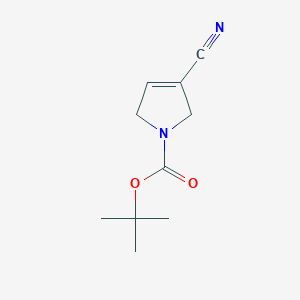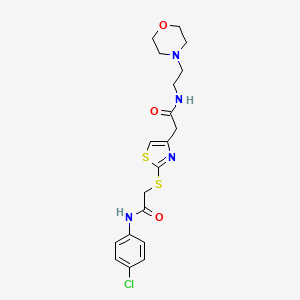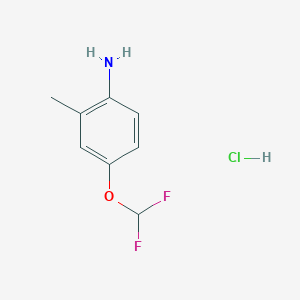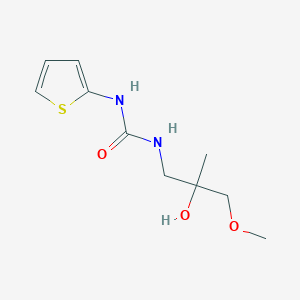![molecular formula C11H15N5OS B2516446 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 946784-40-3](/img/structure/B2516446.png)
2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Convenient Synthesis of 2,7-Disubstituted 5H-1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-ones and Related Compounds
The synthesis of 2,7-disubstituted 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones, including the compound of interest, involves the reaction of 3-amino-6-methyl-2-thiouracil with carboxylic acid or the reaction of thiosemicarbazide with carboxylic acid and β-keto ester. These reactions are facilitated by the presence of phosphorus pentaoxide and methanesulfonic acid, leading to the formation of the desired compounds .
Synthesis and Biological Activities of Novel 1,3,4-Thiadiazole Amide Derivatives Containing Piperazine
A series of 1,3,4-thiadiazole amide compounds containing piperazine were synthesized from aminothiourea and carbon disulfide. The structures of these compounds were characterized using various spectroscopic methods. Some of these compounds demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae and showed antiviral activity against tobacco mosaic virus, indicating potential biological activities .
Synthesis and in vitro Anticancer Activity of 6-chloro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one Derivatives
A novel series of 6-chloro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives were synthesized and evaluated for their anticancer activity against human breast and lung cancer cell lines. One of the compounds showed good anticancer activity and its interaction with bovine serum albumin was studied using UV, fluorescence, and molecular docking studies .
Synthesis and Antifungal Activity of New Hybrids Thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole
The synthesis of new hybrid compounds combining thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazoles was reported. These compounds, particularly those with a piperazine linker, exhibited significant antifungal activity against both filamentous and yeast fungi. The solubility and lipophilicity of these compounds were also assessed .
Molecular Structure Analysis
The molecular structure of 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one and related compounds is characterized by the presence of a thiadiazolo[3,2-a]pyrimidin-5-one core, which is a heterocyclic structure containing nitrogen and sulfur atoms. The presence of the piperazine moiety contributes to the biological activity of these compounds, as seen in their antifungal and anticancer properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of amide bonds and the introduction of various substituents to the thiadiazolo[3,2-a]pyrimidin-5-one core. The reactivity of the active methylene group in related compounds allows for further derivatization and the formation of a wide range of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility and lipophilicity, are important factors that influence their biological activity and pharmacokinetic profile. The compounds with piperazine linkers have shown to possess favorable properties for antifungal activity, which could be attributed to their solubility and lipophilicity characteristics .
Scientific Research Applications
Synthesis of Novel Compounds
Research has shown the synthesis of novel heterocyclic compounds, including thiazolopyrimidines, derived from visnaginone and khellinone, which exhibit significant anti-inflammatory and analgesic activities. These compounds have been evaluated as cyclooxygenase inhibitors and showed high inhibitory activity, particularly those with piperazine or morpholine groups (Abu‐Hashem et al., 2020). This research indicates the potential for developing new therapeutic agents based on the structural framework of thiazolopyrimidines.
Anticancer Research
The compound has also been investigated for its antiproliferative effects against human cancer cell lines. A study synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one and evaluated their antiproliferative effect using the MTT assay method. Among the series, some compounds exhibited good activity on various cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012). This highlights the relevance of such compounds in the search for new cancer therapies.
properties
IUPAC Name |
2-methyl-7-(piperazin-1-ylmethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS/c1-8-14-16-10(17)6-9(13-11(16)18-8)7-15-4-2-12-3-5-15/h6,12H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDPYFMSFZGESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=O)C=C(N=C2S1)CN3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2516364.png)
![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2516365.png)


![N1-(2-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2516368.png)

![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2516370.png)


![Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II)](/img/structure/B2516377.png)
![1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2516380.png)
![2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2516381.png)
![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2516383.png)
